3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde is an organic compound characterized by a unique structure that integrates a pyrazole ring with a benzodioxepin moiety. This compound has garnered attention in scientific research due to its potential biological activity and applications in medicinal chemistry.
Source: The compound is synthesized through various chemical reactions, notably involving the Vilsmeier-Haack reaction, which allows for the formylation of electron-rich arenes, resulting in aldehyde derivatives.
Classification: It belongs to the class of pyrazole derivatives and is recognized for its structural complexity and potential pharmacological properties.
The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques such as continuous flow reactors may also be employed in industrial settings to enhance efficiency.
The molecular structure of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde features:
The compound's molecular formula is , with a molecular weight of approximately 233.23 g/mol. Detailed structural analysis can be performed using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity.
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde involves:
The compound exhibits characteristics typical of organic compounds with functional groups that influence solubility and reactivity:
Key chemical properties include:
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde has several scientific applications:
The construction of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde (MW: 244.25 g/mol, C₁₃H₁₂N₂O₃) relies on convergent synthetic routes that assemble the benzodioxepin and pyrazole-carbaldehyde moieties sequentially [1] [4]. A representative pathway begins with the preparation of 7-hydrazinyl-3,4-dihydro-2H-1,5-benzodioxepine via nucleophilic substitution of a 7-fluoro precursor. This intermediate undergoes Knorr-type cyclization with a 1,3-dicarbonyl equivalent (e.g., 2,4-diketo ester) to form the pyrazole core. Subsequent Vilsmeier-Haack formylation introduces the C4-carbaldehyde group, achieving regioselectivity due to the inherent nucleophilicity of the pyrazole C4 position [5] [10].
Critical challenges include controlling ring-closing regiochemistry during benzodioxepin formation and minimizing epimerization at chiral centers in asymmetric variants. Advances in continuous-flow multi-step processing mitigate these issues by enabling precise reaction control, rapid quenching of intermediates, and reduced decomposition. For example, flow hydrogenation of nitro precursors to amines and inline diazotization-cyclization steps enhance overall yield (typically 45–65% batch vs. 70–78% flow) [8]. Key reaction steps and optimizations are summarized below:
Table 1: Critical Steps in Benzodioxepin-Pyrazole Hybrid Synthesis
Step | Reagent/Conditions | Role | Yield Optimization |
---|---|---|---|
Benzodioxepin Formation | Catechol, 1,5-dibromopentane, K₂CO₃, DMF | Constructs 7-membered ring | Microwave irradiation (↑20% yield) |
Hydrazine Installation | Hydrazine hydrate, ethanol, reflux | Introduces cyclization handle | Solvent swap to IPA (↓ side products) |
Pyrazole Cyclization | Ethyl acetoacetate, acetic acid | Forms pyrazole core | Temperature control (80°C) |
C4-Formylation | POCl₃, DMF, 0°C → RT | Installs aldehyde | Stoichiometric optimization |
The aldehyde group in 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde serves as a versatile handle for C–C bond formation and asymmetric functionalization. Iron(III)-hydroxide layered double hydroxides (LDHs) catalyze enantioselective β-C-H functionalization under oxygen atmosphere. Here, the aldehyde forms an enamine intermediate with a confined chiral amine (e.g., L-proline), which undergoes oxidation via Fe(III)–OH-mediated β-hydride elimination to generate an iminium ion. Subsequent nucleophilic addition (e.g., nitromethane) achieves β-nitromethylation with >99% regioselectivity and 90% enantiomeric excess (ee) [6].
Organocatalytic umpolung strategies using diarylprolinol silyl ethers enable α-functionalization of the aldehyde. For example, N-heterocyclic carbene (NHC) catalysts generate acyl anion equivalents that undergo Stetter reactions with Michael acceptors, forging quaternary carbon centers. Dual catalysis systems—combining Lewis acids (e.g., Mg(II)) with aminocatalysts—further enhance reactivity toward α-amination (75–92% ee) and α-fluorination (NFSI reagent, 80% ee) [9] [10]. Challenges include suppressing α-deprotonation side reactions and managing steric congestion from the benzodioxepin moiety. Recent advances employ bifunctional thiourea-amine catalysts to preorganize substrates via H-bonding, improving enantiocontrol in α-alkylations.
Solvent polarity critically influences reaction kinetics and byproduct profiles in synthesizing 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde. Variable Time Normalization Analysis (VTNA) reveals that polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) accelerate pyrazole cyclization by 3.2-fold compared to protic solvents due to enhanced nucleophilicity of hydrazine intermediates. However, green solvent substitutes like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) offer comparable polarity (π* = 0.75 and 0.73, respectively) with improved environmental profiles (CHEM21 score: 4 vs. dimethylformamide’s 8) [3] [7].
Table 2: Solvent Effects on Pyrazole Cyclization Efficiency
Solvent | Polarity (π*) | H-Bond Acidity (α) | Reaction Rate (k, ×10⁻³ min⁻¹) | Isolated Yield (%) |
---|---|---|---|---|
Dimethylformamide | 0.88 | 0.00 | 8.9 | 78 |
Dimethyl sulfoxide | 1.00 | 0.00 | 9.2 | 82 |
Acetonitrile | 0.75 | 0.19 | 6.1 | 70 |
2-MeTHF | 0.73 | 0.00 | 5.8 | 68 |
Ethanol | 0.54 | 0.83 | 2.8 | 45 |
Energy consumption per unit yield is minimized by optimizing temperature profiles. For instance, maintaining the Vilsmeier formylation at 0°C during dimethylformamide-POCl₃ complex formation prevents exothermic decomposition, while subsequent warming to 25°C ensures complete conversion. Reaction mass efficiency (RME) increases from 52% to 79% by switching from batch to flow reactors, reducing solvent waste by 60% [7] [8]. Key operational improvements include:
These optimizations collectively elevate the overall yield from initial reports of 45% to current benchmarks of 82% while aligning with green chemistry principles [3] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2